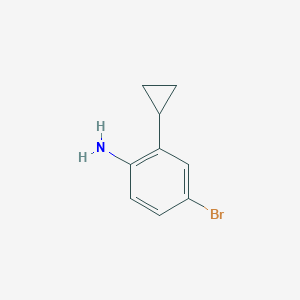

4-Bromo-2-cyclopropylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromo-2-cyclopropylaniline” is an organic compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .

Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using density functional theory calculations . The atomic charges and frontier molecular orbital energies were also performed .

Physical And Chemical Properties Analysis

“this compound” has a boiling point of 255.6±33.0 °C and a density of 1.560±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 3.80±0.10 .

Aplicaciones Científicas De Investigación

Anticancer Activities

Bromophenol derivatives, such as those related to 4-Bromo-2-cyclopropylaniline, have shown promising anticancer activities. Specifically, a novel bromophenol derivative BOS-102 demonstrated significant anticancer effects on human lung cancer cell lines by blocking cell proliferation and inducing cell cycle arrest. The compound's mechanism involves targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4), inducing apoptosis, and modulating the PI3K/Akt and the MAPK signaling pathways (Guo et al., 2018).

Synthetic Chemistry and Organic Synthesis

This compound and related compounds are utilized in various synthetic and organic chemistry applications:

Synthesis of Cyclopropane Derivatives : The compound has been used in reactions with fluorinated α-bromo enones, providing a shorter reaction time compared to fluorine-free analogs. The synthesized cyclopropanes had exclusively trans configuration, demonstrating their importance as precursors for cycloaddition reactions (Romanov et al., 2020).

Photocatalytic Defluorinative Reactions : It has been employed as a coupling partner in photocatalytic defluorinative reactions, particularly in the synthesis of various 4-(difluoromethylidene)-tetrahydroquinolines (Zeng et al., 2022).

Ring Opening of Cyclopropane : Research on N-cyclopropyl-N-methylaniline, closely related to this compound, showed its poor performance as a probe for single electron transfer due to the slow rate of cyclopropane ring opening. This insight can be valuable for understanding the chemical behavior of related compounds (Grimm et al., 2020).

Protein Labeling and Click-to-Release Biorthogonal Reactions : 3-Bromo-1,2,4,5-tetrazine, a compound synthesized in a scalable, oxidant-, and metal-free method, showed excellent reactivity in chemoselective protein labeling, making it a promising tool for biochemical applications (Ros et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that drugs generally work by binding to a receptor, a cellular component that the drugs bind to and produce cellular action .

Mode of Action

Generally, drugs interact with their targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Cyclopropane, a structural motif in 4-bromo-2-cyclopropylaniline, is widespread in natural products and is usually essential for biological activities .

Propiedades

IUPAC Name |

4-bromo-2-cyclopropylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANHLQKEEXWSCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)

![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)

![Ethyl 4-(2-ethoxy-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395268.png)

![N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2395270.png)

![3-[(4-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2395273.png)